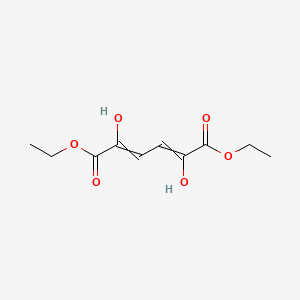
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is a diester derivative of 2,5-dihydroxyhexa-2,4-dienedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dihydroxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dihydroxyhexa-2,4-dienedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize yield and purity. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated diesters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-molecular-weight polymers with unique properties.
Materials Science: The compound’s ability to form stereoregular polymers makes it valuable in the development of advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-dihydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization under UV light, forming highly stereoregular polymers. This process is facilitated by the presence of hydroxyl groups and conjugated double bonds, which stabilize the polymer structure .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,4-hexadienedioate: Similar in structure but lacks the hydroxyl groups at positions 2 and 5.
2-hydroxyhepta-2,4-dienedioic acid: Contains a hydroxyl group at position 2 and carboxy groups at the terminal positions.
2,5-dihydroxyhexa-2,4-dienedioic acid dimethyl ester: A dimethyl ester derivative with similar properties.
Uniqueness
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is unique due to the presence of hydroxyl groups at positions 2 and 5, which enhance its reactivity and ability to form stereoregular polymers. This makes it particularly valuable in polymer chemistry and materials science .
Propiedades
Número CAS |
129363-88-8 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
diethyl 2,5-dihydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
MWJIGEQOLKNICA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC=C(C(=O)OCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


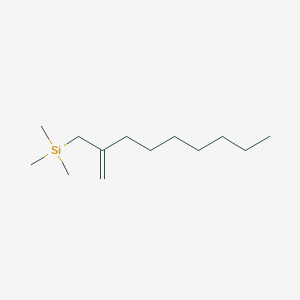
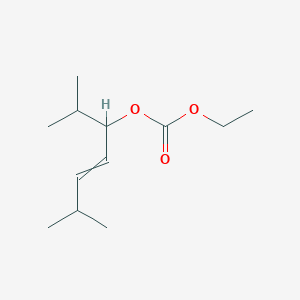
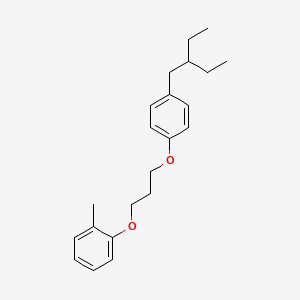
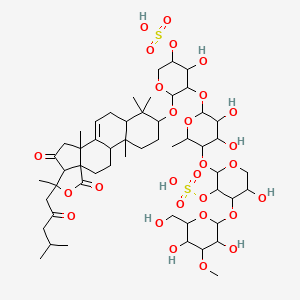
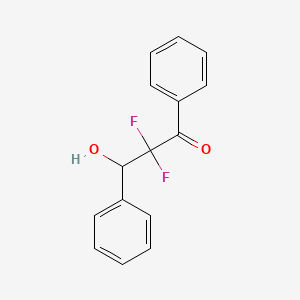
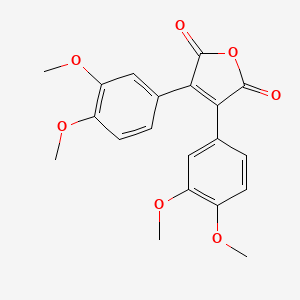
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
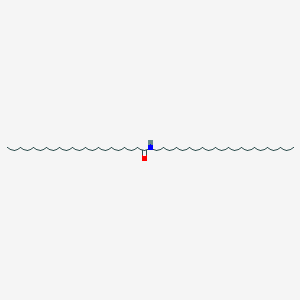
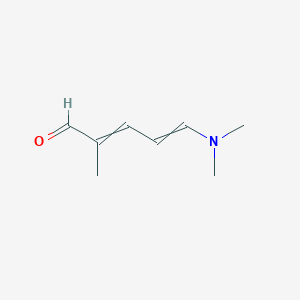
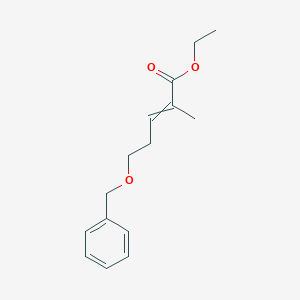
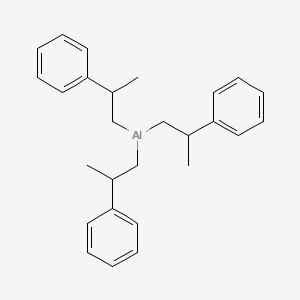

![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
